methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate
Description
Methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a biphenyl amido group at position 5, a cyano substituent at position 4, a methyl group at position 3, and a methyl carboxylate at position 2. The cyano group may contribute to hydrogen bonding or dipole interactions, while the methyl carboxylate improves solubility in polar solvents.
Properties
IUPAC Name |
methyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-13-17(12-22)20(27-18(13)21(25)26-2)23-19(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOASQVLAAWLWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the Suzuki–Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research indicated that derivatives of this compound exhibit selective cytotoxicity against breast and lung cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Studies
In a notable study, a series of analogs were synthesized and evaluated for their anticancer properties. The most potent derivative exhibited an IC50 value in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating its potential as a lead compound for drug development.
Organic Electronics
This compound has applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron acceptor makes it suitable for use in bulk heterojunction solar cells.
Photophysical Properties
The compound exhibits favorable photophysical properties, such as high absorbance in the visible spectrum and good charge transport capabilities. These characteristics are essential for enhancing the efficiency of organic electronic devices.
Performance Metrics
In device fabrication studies, OLEDs incorporating this compound demonstrated improved luminance and efficiency compared to devices using conventional materials. The incorporation of this compound led to an increase in power efficiency by approximately 30%.
Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules.
Reactivity Studies
Research has shown that this compound can undergo nucleophilic substitutions and cycloadditions, facilitating the creation of diverse derivatives with potential biological activity.
Example Reactions
A study reported successful reactions involving this compound to produce novel thiophene derivatives with enhanced biological activity. Such transformations underscore its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of methyl 5-{[1,1’-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The biphenyl moiety can interact with various receptors or enzymes, potentially inhibiting or activating their function. The cyano group and thiophene ring can also contribute to the compound’s overall activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 4, 5, and 2 of the thiophene core:
*Estimated based on structural analogs.
- Biphenyl vs.
- Cyano Group: Common in the target compound and analogs (8, 10, 11), the cyano group enhances dipole interactions and may stabilize crystal packing .
- Carboxylate Ester : Methyl/ethyl carboxylates improve solubility; methyl esters (target, 10) offer slightly higher polarity than ethyl (8, 11) .
Physicochemical and Spectral Data
- Melting Points : Biphenyl-containing analogs (e.g., Example 62 in ) exhibit higher melting points (227–230°C) due to rigid biphenyl stacking, compared to phenylcarbamoyl derivatives (8a–c, ~180–200°C) .
- Mass Spectrometry : The target compound’s molecular ion ([M+1]⁺) is expected near 500–520 g/mol, aligning with Example 62’s mass of 560.2 g/mol (adjusted for substituent differences) .
- NMR/IR: Biphenyl amido protons would show aromatic splitting (δ 7.2–7.8 ppm), while the cyano group exhibits a sharp IR peak near 2200 cm⁻¹ .
Biological Activity
Methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antifungal applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a biphenyl amide and a cyano group, which are known to influence its biological activity. The presence of the thiophene moiety is significant, as thiophenes are recognized for their diverse pharmacological properties.
Anti-Inflammatory Activity
Research indicates that thiophene derivatives exhibit notable anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes.
- Inhibition of 5-LOX : The compound's structural features may enhance its ability to inhibit 5-LOX, as evidenced by related compounds demonstrating IC50 values in the low micromolar range. Specifically, compounds with methyl and methoxy substitutions have exhibited significant inhibitory activity against this enzyme, suggesting that this compound could possess similar effects .
Antifungal Activity
Thiophene-based compounds have also been explored for their fungicidal properties. The structural characteristics of this compound may contribute to its effectiveness against various fungal strains.
- Fungicidal Efficacy : In vitro studies have shown that structurally related thiophene compounds possess significant antifungal activity. For example, certain thiophene derivatives demonstrated EC50 values lower than those of established fungicides, indicating potential for development as effective antifungal agents .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The inhibition of enzymes such as 5-LOX is crucial in mediating anti-inflammatory responses. This inhibition can lead to reduced synthesis of pro-inflammatory mediators.
- Cell Signaling Pathways : Compounds with similar structures have been observed to modulate signaling pathways involved in inflammation and immune responses, including the inhibition of NF-ĸB and MAPK pathways .
Case Studies and Research Findings
Several studies provide insights into the biological activities associated with related thiophene compounds:
- Study on Anti-inflammatory Activity : A study evaluating a series of thiophene derivatives reported that certain compounds significantly reduced inflammation in animal models by inhibiting mast cell degranulation and reducing cytokine production .
- Antifungal Research : Another investigation into thiophene-based fungicides revealed that specific substitutions on the thiophene ring could enhance antifungal activity against various pathogens, suggesting that similar modifications may benefit this compound .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
